
oxalate;tetrakis(hydroxymethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of oxalate and tetrakis(hydroxymethyl)phosphanium. It is known for its applications in various fields, including flame retardancy, biocides, and water treatment. The compound is particularly valued for its ability to form stable complexes and its effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalate;tetrakis(hydroxymethyl)phosphanium is typically prepared by reacting formaldehyde with phosphine and oxalic acid. The reaction is carried out with vigorous agitation and does not require a catalyst . The process involves the following steps:
Reaction of Formaldehyde with Phosphine: This step forms trishydroxymethylphosphine.
Reaction with Oxalic Acid: The trishydroxymethylphosphine is then reacted with oxalic acid to form the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for its various applications .
Chemical Reactions Analysis
Types of Reactions: Oxalate;tetrakis(hydroxymethyl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium compounds.
Scientific Research Applications
Oxalate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxalate;tetrakis(hydroxymethyl)phosphanium involves its ability to form stable complexes with various substrates. In flame retardancy, it promotes the formation of a continuous intumescent char layer, protecting the underlying material from fire . As a biocide, it disrupts the cellular processes of microorganisms, leading to their death .
Comparison with Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Used in similar applications but differs in its chloride content.
Tetrakis(hydroxymethyl)phosphonium sulfate: Another related compound with similar properties but different anionic components.
Uniqueness: Oxalate;tetrakis(hydroxymethyl)phosphanium is unique due to its oxalate component, which enhances its stability and effectiveness in various applications. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52221-67-7 |
|---|---|
Molecular Formula |
C10H24O12P2 |
Molecular Weight |
398.24 g/mol |
IUPAC Name |
oxalate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/2C4H12O4P.C2H2O4/c2*5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h2*5-8H,1-4H2;(H,3,4)(H,5,6)/q2*+1;/p-2 |
InChI Key |
ZYNUSOWWGMTZHH-UHFFFAOYSA-L |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])[O-] |
Related CAS |
124-64-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


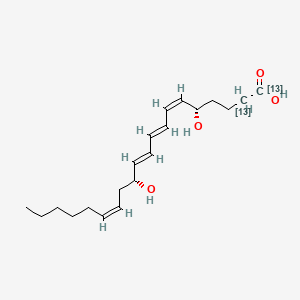
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
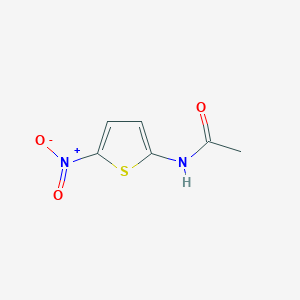
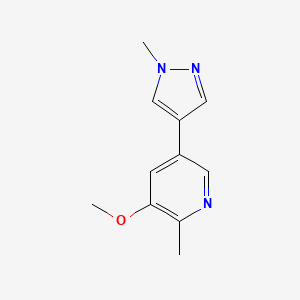
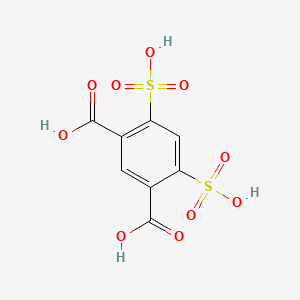
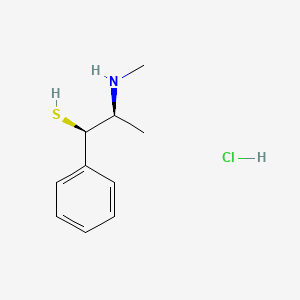
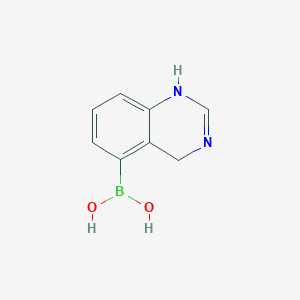
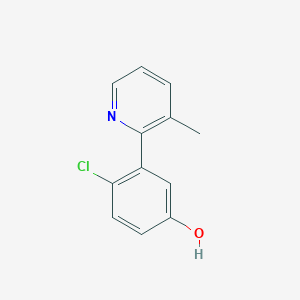
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
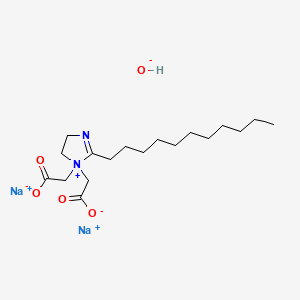
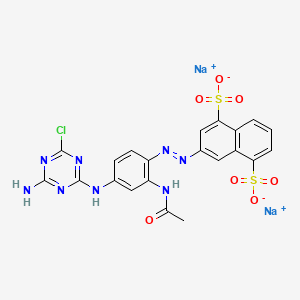
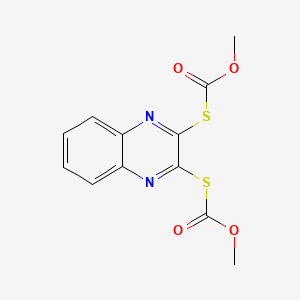
![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

